molecular formula C5H13N B1198066 Neopentylamine CAS No. 5813-64-9

Neopentylamine

Cat. No.: B1198066
CAS No.: 5813-64-9
M. Wt: 87.16 g/mol
InChI Key: XDIAMRVROCPPBK-UHFFFAOYSA-N
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Description

Neopentylamine, also known as this compound, is a useful research compound. Its molecular formula is C5H13N and its molecular weight is 87.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 165660. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Enantiopure Neopentylamines : A study by Shipman et al. (2002) discussed the synthesis of neopentylamines using a multi-component reaction. This method yields high-purity neopentylamines, which have potential applications in pharmaceutical and synthetic chemistry.

  • Maillard Reaction with D-Glucose : Neopentylamine was found to react with D-glucose under physiological conditions, forming various pyrrole compounds, as shown in the research by Njoroge et al. (1987). This reaction is significant in food chemistry and might have implications in understanding glycation processes in biological systems.

  • Dissociation Dynamics in Mass Spectrometry : The study of the dissociation dynamics of this compound cations was reported by Shuman et al. (2008). This research is relevant in the field of analytical chemistry, particularly in mass spectrometry.

  • Rearrangement of this compound Oxide : A paper by Brauman and Sanderson (1967) discussed the pyrolysis of dimethylthis compound oxide. This study contributes to our understanding of the chemical behavior of amine oxides, with potential implications in organic synthesis.

  • Cardiovascular Toxicity Study : A toxicological study on allylamine, related to this compound, was conducted by Conklin and Boor (1998). This research is essential in understanding the toxicological impact of similar compounds on the cardiovascular system.

  • Hydrodenitrogenation on Catalysts : The mechanism of hydrodenitrogenation of this compound was explored by Zhao et al. (2006). This finding is relevant in the field of catalysis and chemical engineering.

  • In Metastable Ion Fragmentation : Research by Hammerum and Derrick (1986) studied the fragmentation of metastable this compound ions. This contributes to our understanding of ion-molecule reactions in gas phase ion chemistry.

  • C-N Bond Cleavage in Amylamine : A comparison study on the hydrodenitrogenation rate of amylamine, including this compound, by Portefaix et al. (1991) offered insights into the mechanism of carbon-nitrogen bond cleavage, important in chemical process engineering.

  • Industrial Applications in China : Zhang Zhao-ming (2011) discussed the industrial applications of neopentyl glycol, derived from this compound, in China, highlighting its use in various industries including medicine, chemicals, and plastics.

  • Sustainable Valorization of Waste : A study on the sustainable valorization of neopentyl glycol salt waste by Wei et al. (2021) showed an environmentally friendly approach to manage waste from neopentyl glycol production.

Safety and Hazards

Neopentylamine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is highly flammable and causes severe skin burns and eye damage. It may also cause respiratory irritation and is harmful if swallowed or inhaled .

Future Directions

The Neopentylamine market is expected to grow significantly from 2024 to 2030 . This growth is fueled by strategic initiatives and technological advancements. The market players need to invest in research and development, forge strategic partnerships, and align their offerings with evolving consumer preferences to capitalize on the immense opportunities presented by the this compound market .

Biochemical Analysis

Biochemical Properties

Neopentylamine plays a significant role in biochemical reactions due to its amine group, which can participate in various interactions with enzymes, proteins, and other biomolecules. It is known to interact with hydrogenation catalysts during its synthesis from neopentyl alcohol and ammonia . Additionally, this compound can form imine or iminium-cation intermediates through dehydrogenation and hydrogenation reactions, which are crucial in hydrodenitrogenation processes . These interactions highlight the compound’s versatility in biochemical applications.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its primary amine group allows it to interact with cellular proteins and enzymes, potentially affecting their function and activity. For example, this compound can inhibit or activate specific enzymes, leading to changes in metabolic pathways and gene expression . These effects can vary depending on the concentration and duration of exposure to this compound.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can form hydrogen bonds and ionic interactions with enzymes and proteins, influencing their structure and function. This compound’s ability to form imine or iminium-cation intermediates plays a crucial role in its mechanism of action, particularly in hydrodenitrogenation reactions . These intermediates can undergo further reactions, leading to the formation of various products and influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound degrades slowly in air, which can impact its long-term effects on cellular function . Studies have shown that the compound’s stability and degradation can influence its efficacy in biochemical reactions and its impact on cellular processes. Long-term exposure to this compound may lead to changes in gene expression and cellular metabolism, highlighting the importance of monitoring its effects over time.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolic pathways and gene expression. Studies have shown that high doses of this compound can result in toxic or adverse effects, including enzyme inhibition and disruption of cellular processes . It is essential to determine the appropriate dosage to minimize adverse effects and maximize the compound’s efficacy.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels. The compound can undergo dehydrogenation and hydrogenation reactions, forming imine or iminium-cation intermediates that participate in hydrodenitrogenation processes . These reactions can lead to the formation of neopentanethiol and other products, highlighting the compound’s role in metabolic pathways.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s primary amine group allows it to interact with specific transporters, facilitating its movement across cellular membranes . This compound’s distribution within cells can influence its localization and accumulation, affecting its activity and function in biochemical reactions.

Subcellular Localization

This compound’s subcellular localization can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound can localize to the cytoplasm or nucleus, where it can interact with enzymes and proteins involved in cellular processes . Understanding the subcellular localization of this compound is crucial for elucidating its role in biochemical reactions and cellular function.

Properties

IUPAC Name

2,2-dimethylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13N/c1-5(2,3)4-6/h4,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDIAMRVROCPPBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4022232
Record name 2,2-Dimethyl-1-propylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4022232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

87.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5813-64-9
Record name Neopentylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5813-64-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Neopentylamine
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005813649
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Neopentylamine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165660
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Record name 2,2-Dimethyl-1-propylamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Neopentylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.890
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Record name NEOPENTYLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/988C7435J3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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